6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole
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Overview
Description
6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole is a heterocyclic compound that features a fused ring system comprising an imidazole ring and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoquinones, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry as a scaffold for drug development.
Benzimidazole: Widely used in pharmaceuticals for its broad spectrum of biological activities.
Benzoxazole: Utilized in the synthesis of dyes, optical brighteners, and pharmaceuticals
Uniqueness: 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C7H4N4O |
---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
3H-imidazo[4,5-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C7H4N4O/c1-2-5-7(11-12-10-5)6-4(1)8-3-9-6/h1-3,10H |
InChI Key |
IXTVCJYQDRMINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NON2)C3=NC=NC3=C1 |
Origin of Product |
United States |
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